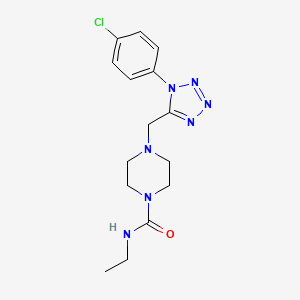![molecular formula C19H23FN4O2 B2526644 N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide CAS No. 1226440-38-5](/img/structure/B2526644.png)
N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide" is a chemical entity that has not been directly studied in the provided papers. However, similar compounds with structural variations have been investigated for their potential biological activities, such as antiallergic, antiviral, and anticancer properties. These compounds share common structural features, such as a pyrimidine ring and a fluorophenyl group, which are important for their biological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including indolization under Fischer conditions, Japp-Klingemann method, and amidification through condensation reactions . Another synthesis approach for a similar compound involved direct fluorination of a sodium salt precursor, which could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure and geometry of related compounds have been characterized using spectroscopic methods and quantum chemical calculations. For instance, the equilibrium geometry, natural bond orbital (NBO) calculations, and vibrational assignments of a similar compound were carried out using density functional theory (DFT) with the B3LYP method and a 6-311G++(d,p) basis set . These methods could be applied to analyze the molecular structure of "N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide".
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their potential as electrophilic fluorinating agents. For example, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was shown to fluorinate various substrates under mild conditions . This suggests that the compound may also participate in similar electrophilic reactions due to the presence of the fluorophenyl moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been evaluated in terms of their drug likeness based on Lipinski's rule of five and their pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET) . These properties are crucial for the development of a compound as a potential therapeutic agent. The antiallergic potency of a related compound was significantly higher than a known antiallergic drug, indicating the importance of the fluorophenyl group and the pyrimidine ring in biological activity .
Scientific Research Applications
Radiosynthesis and Imaging Applications
Compounds within the pyrimidineacetamide class, similar to the structure of interest, have been developed for imaging purposes, particularly for positron emission tomography (PET). For example, the radiosynthesis of [18F]PBR111, a selective radioligand, illustrates the utility of fluorine-18 labeled compounds for in vivo imaging of the translocator protein (18 kDa), a marker of neuroinflammation (Dollé et al., 2008).
Antibacterial and Antituberculosis Activities
The structural analogs of N-(4-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide have shown promising antibacterial and antituberculosis activities. Oxazolidinones, a class of compounds with a similar moiety, have been reported for their novel mechanism of inhibiting bacterial protein synthesis, demonstrating effectiveness against a range of bacterial pathogens including methicillin-resistant Staphylococcus aureus and Enterococcus faecium (Zurenko et al., 1996).
Anti-inflammatory and Analgesic Properties
Compounds with pyrimidine and acetamide functionalities have been explored for their anti-inflammatory and analgesic properties. Research into this area has produced novel compounds that target inflammation and pain, offering potential therapeutic applications (Soni & Patel, 2017).
Herbicidal Activity
Research on N-substituted phenyl-2-phenoxyacetamide derivatives, which share structural similarities with the compound of interest, has identified several compounds with significant herbicidal activities against dicotyledonous weeds. This suggests potential agricultural applications in controlling weed populations (Wu et al., 2011).
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN4O2/c1-13-4-3-9-24(11-13)19-21-14(2)10-18(23-19)26-12-17(25)22-16-7-5-15(20)6-8-16/h5-8,10,13H,3-4,9,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJULPICJKFFCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=CC(=N2)OCC(=O)NC3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3Z)-1-benzyl-3-{[(3-methoxybenzyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2526561.png)
![4-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]piperazin-2-one](/img/structure/B2526563.png)


![1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B2526568.png)

![6-Tert-butyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2526571.png)


![Cyclohex-3-en-1-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2526576.png)

![(E)-N-[Cyano(oxolan-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2526579.png)

![N-cyclopentyl-4-methoxy-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2526583.png)